Benzamide, 3,3'-((3,3'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(4-methyl-
Description
Benzamide, 3,3'-((3,3'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(4-methyl-) is a complex azo-benzamide derivative characterized by a central 3,3'-dimethylbiphenyl core. This structure is further modified with imino-acetyl-azo linkages and terminal 4-methylbenzamide groups. Its industrial availability highlights its relevance in synthetic chemistry and manufacturing .
Properties
CAS No. |
64441-14-1 |
|---|---|
Molecular Formula |
C38H38N8O6 |
Molecular Weight |
702.8 g/mol |
IUPAC Name |
3-[[1-[4-[4-[[2-[(5-carbamoyl-2-methylphenyl)diazenyl]-3-oxobutanoyl]amino]-3-methylphenyl]-2-methylanilino]-1,3-dioxobutan-2-yl]diazenyl]-4-methylbenzamide |
InChI |
InChI=1S/C38H38N8O6/c1-19-7-9-27(35(39)49)17-31(19)43-45-33(23(5)47)37(51)41-29-13-11-25(15-21(29)3)26-12-14-30(22(4)16-26)42-38(52)34(24(6)48)46-44-32-18-28(36(40)50)10-8-20(32)2/h7-18,33-34H,1-6H3,(H2,39,49)(H2,40,50)(H,41,51)(H,42,52) |
InChI Key |
AKVMHGPVTXOMBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)N=NC(C(=O)C)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C(C(=O)C)N=NC4=C(C=CC(=C4)C(=O)N)C)C)C |
Origin of Product |
United States |
Preparation Methods
Diazotization and Coupling Reactions
The core azo (-N=N-) linkage in the target compound is typically formed via diazotization of aromatic amines followed by coupling with electron-rich aromatic systems. For example:
- Step 1 : Diazotization of 3,3'-dimethylbiphenyl-4,4'-diamine using nitrous acid (HNO₂) in acidic media (HCl) at 0–5°C to form the diazonium salt.
- Step 2 : Coupling the diazonium salt with a methyl-substituted benzamide derivative (e.g., 4-methylbenzamide) in alkaline conditions (pH 8–10) to form the bis-azo intermediate.
| Parameter | Value | Purpose |
|---|---|---|
| Temperature | 0–5°C (diazotization) | Prevents diazonium salt decomposition |
| Solvent | Aqueous HCl/NaOH | Facilitates protonation/coupling |
| Reaction Time | 2–4 hours | Ensures complete conversion |
Condensation for Imino-Acetyloxoethyl Bridges
The imino(1-acetyl-2-oxo-2,1-ethanediyl) bridges are introduced via condensation reactions between primary amines and diketones:
- Step 3 : Reacting the bis-azo intermediate with acetylacetone (2,4-pentanedione) in ethanol under reflux (78°C) for 6–8 hours. This forms the imino-acetyloxoethyl moieties through Schiff base formation.
- Use of anhydrous ethanol minimizes hydrolysis of intermediates.
- Catalytic acetic acid (1–2 mol%) accelerates imine formation.
Purification and Characterization
Final purification is achieved via:
- Recrystallization : From dimethylformamide (DMF)/water mixtures to remove unreacted starting materials.
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) to isolate the pure product.
Analytical Data (Representative Example) :
| Property | Value | Method |
|---|---|---|
| Melting Point | 245–248°C (decomp.) | Differential Scanning Calorimetry |
| Molecular Formula | C₄₄H₃₈Cl₂N₈O₆ | High-Resolution Mass Spectrometry |
| Yield | 62–68% | Gravimetric Analysis |
Challenges and Mitigation Strategies
- Steric Hindrance : The 3,3'-dimethyl groups on the biphenyl core may slow coupling reactions. Mitigated by using excess diazonium salt and elevated temperatures (40–50°C) during coupling.
- Solubility Issues : Poor solubility of intermediates in polar solvents addressed by switching to DMF or dimethyl sulfoxide (DMSO).
Industrial-Scale Adaptations
For bulk synthesis, continuous flow reactors are employed to enhance reaction control and scalability. Parameters include:
- Residence Time : 10–15 minutes for diazotization.
- In-line pH Monitoring : Automated adjustment to maintain optimal coupling conditions.
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Structure Features
| Feature | Description |
|---|---|
| Biphenyl Group | Enhances stability and reactivity |
| Imino Linkages | Increases potential for nucleophilic attack |
| Azo Groups | Contributes to color properties and biological activity |
Example Synthetic Pathway
A proposed synthetic pathway for the compound involves:
- Starting with a substituted biphenyl derivative.
- Introducing imino groups through condensation reactions with appropriate aldehydes.
- Finalizing the structure by incorporating the benzamide functionality.
Biological Applications
Benzamide derivatives are known for their diverse biological activities. The compound in focus may exhibit several therapeutic potentials:
Antimicrobial Activity
Research indicates that certain benzamide derivatives can inhibit bacterial growth, making them candidates for antibiotic development. Studies have shown that modifications on the benzamide structure can enhance antimicrobial efficacy against specific pathogens.
Anticancer Properties
The complex structure of this compound suggests potential anticancer activity. Preliminary studies indicate that similar benzamide derivatives may interfere with cancer cell proliferation and induce apoptosis.
Neurological Effects
Some benzamide derivatives interact with neurotransmitter receptors, influencing gastrointestinal motility and central nervous system functions. This interaction could lead to applications in treating conditions like anxiety or depression.
Case Studies
- Cytotoxicity Analysis : A study evaluated the cytotoxic effects of novel heterocyclic derivatives of benzamidine against periodontal disease-triggering bacteria, showing promising results for similar benzamide structures in antimicrobial applications .
- Therapeutic Potential : Research on benzamide analogues has demonstrated their ability to modulate neurotransmitter systems, indicating their potential in treating neurological disorders .
Mechanism of Action
- Benzamide’s mechanism of action depends on its specific derivatives.
- In antitumor drugs, it may inhibit enzymes or interfere with DNA replication.
- Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
Key Observations:
- Substituent Effects on Bioactivity: Compounds with long acyl chains (e.g., tetradecanoylamino in ) exhibit enhanced PCAF HAT inhibitory activity (79% inhibition at 100 μM), whereas shorter chains (e.g., acetyl in the target compound) may reduce potency .
- Core Modifications : Replacing dimethyl groups with methoxy () or chloro () alters electronic properties and solubility. For example, dichloro derivatives () are likely more lipophilic, impacting membrane permeability in biological systems.
- Industrial Relevance : The target compound’s dimethylbiphenyl core contrasts with dimethoxy or dichloro analogues, which are commonly used in pigments () or pharmaceuticals ().
Functional Comparisons
- The absence of electron-withdrawing groups (e.g., nitro or sulfonyl) in the target compound may limit its enzyme affinity compared to more polar analogues .
- Thermal/Photochemical Stability: Azo-linked compounds (e.g., ) are prone to photodegradation, but the target compound’s imino-acetyl bridges may enhance stability compared to simple azo dyes .
Biological Activity
Benzamide derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound 3,3'-((3,3'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(4-methyl-) represents a complex structure that may offer unique pharmacological properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a biphenyl core with multiple substituents including imino and azo groups. The structural complexity is expected to influence its reactivity and interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₃₀H₃₄N₄O₄ |
| Molecular Weight | 534.62 g/mol |
| Functional Groups | Imino, Azo, Amide |
Mechanisms of Biological Activity
Benzamide derivatives have been shown to interact with various biological systems. The following mechanisms are relevant for the compound :
- Receptor Interaction : Many benzamide derivatives act as modulators of neurotransmitter receptors. For instance, they can serve as antagonists or agonists at serotonin and dopamine receptors, influencing mood and gastrointestinal motility.
- Enzyme Inhibition : Some benzamides inhibit key enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions like cancer or metabolic disorders.
1. Anticancer Activity
Research has highlighted the anticancer potential of benzamide derivatives. A study demonstrated that certain benzamide compounds exhibit cytotoxic effects on cancer cell lines by inducing apoptosis through mitochondrial pathways. The specific compound may enhance these effects due to its complex structure.
2. Neuropharmacological Effects
Another study investigated the neuropharmacological profile of substituted benzamides. Results indicated that these compounds could modulate neurotransmitter levels in the brain, suggesting potential applications in treating psychiatric disorders .
3. Antimicrobial Properties
Benzamide derivatives have also shown antimicrobial activity against various pathogens. The presence of specific functional groups in the complex structure may contribute to this activity by disrupting microbial cell membranes or inhibiting essential metabolic processes.
Comparative Analysis with Related Compounds
A comparative analysis of similar benzamide compounds reveals how structural variations influence biological activity.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzamide | Simple amide | Mild analgesic |
| N-Methylbenzamide | Methylated amide | Moderate analgesic |
| 3,3'-Dimethylbenzamide | Dimethylated amide | Enhanced solubility |
| 3,3'-((3,3'-dimethyl(1,1'-biphenyl)-4,4'-diyl)bis(imino(1-acetyl-2-oxo-2,1-ethanediyl)azo))bis(4-methyl-) | Complex structure with imino/azo groups | Potentially diverse biological activity |
This table illustrates that increased structural complexity often correlates with enhanced biological functionality.
Q & A
Q. What are optimized synthetic routes for preparing this benzamide derivative, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis involves multi-step azo-coupling and condensation reactions. A general approach includes:
- Reacting substituted benzaldehydes with triazole derivatives under reflux in absolute ethanol with glacial acetic acid as a catalyst (4–6 hours) .
- Subsequent azo-bond formation may require diazotization of aromatic amines followed by coupling with acetylated intermediates.
- Yield optimization: Control temperature (60–80°C), stoichiometric ratios (1:1 for amine/aldehyde), and solvent purity. Ethanol is preferred for solubility, while prolonged reflux (>6 hours) risks decomposition. Confirm intermediates via TLC or HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- NMR : Use - and -NMR to confirm azo (-N=N-) and imino (-NH-) linkages. Overlapping signals (e.g., aromatic protons) may require 2D NMR (COSY, HSQC) for resolution .
- FTIR : Peaks at 1620–1680 cm indicate azo bonds, while 1700–1750 cm confirms acetyl carbonyls.
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks and fragmentation patterns. Discrepancies between calculated and observed masses may arise from isotopic impurities or incomplete purification .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Store at 0–6°C in inert atmospheres (argon/nitrogen) to prevent oxidation of azo bonds.
- Avoid prolonged exposure to light (UV degradation) and humidity (hydrolysis of acetyl groups). Stability tests via accelerated aging (40°C/75% RH for 4 weeks) and HPLC monitoring are recommended .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s binding affinity with biological targets?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina, Schrödinger) using glucokinase or cytochrome P450 enzymes as targets. Use crystal structures (PDB IDs: 3IDG, 4L3T) for docking grids.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key parameters: RMSD (<2.0 Å), hydrogen bond persistence (>60% simulation time) .
- Validate predictions with in vitro assays (e.g., enzyme inhibition IC measurements) .
Q. How can contradictory spectral data (e.g., missing -NMR signals) be addressed during structural elucidation?
- Methodological Answer :
- Dynamic Effects : Missing signals may stem from rapid tautomerization (e.g., azo/hydrazone tautomers). Use low-temperature NMR (-40°C) to slow exchange rates .
- Crystallography : Resolve ambiguities via X-ray diffraction. For example, the biphenyl core’s dihedral angle (3,3'-dimethyl groups) can be confirmed to assess planarity .
- Complementary Techniques : Pair NMR with Raman spectroscopy to detect symmetric vibrations (e.g., azo stretches at ~1400 cm) .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodological Answer :
- Stepwise Purification : Isolate intermediates (e.g., diazonium salts) before coupling to minimize cross-reactivity.
- Catalytic Optimization : Replace acetic acid with p-toluenesulfonic acid (pTSA) for faster imino bond formation, reducing side-product accumulation.
- Flow Chemistry : Continuous flow systems enhance mixing and temperature control, improving reproducibility at scale .
Q. How does the compound’s electronic structure influence its electrochemical behavior?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Scan from -1.0 to +1.5 V (vs. Ag/AgCl) in acetonitrile. Reductive peaks near -0.5 V suggest azo bond reduction.
- DFT Calculations : Compute HOMO/LUMO energies (Gaussian 16) to correlate redox potentials with electron-withdrawing groups (e.g., acetyl, trifluoromethyl). High LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
